molecular formula C18H21ClFN3O B5525373 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No.: B5525373
M. Wt: 349.8 g/mol
InChI Key: MZFQBMOZJPNLEL-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the piperazine class of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Microbial Studies

  • Synthesis of Derivatives : This compound is involved in the synthesis of various pyridine derivatives, which are then analyzed for their antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-{p-[(3-Carboxypyrid-2-yl)amino]phenylsulfonamido}benzothiazoles, exploring their antibacterial and antifungal activities (Patel & Agravat, 2007).

Chemical Synthesis Processes

  • Four-component Reactions : In a study by Gao, Sun, and Yan (2013), this compound was used in a four-component reaction process to synthesize functionalized 2-pyrrolidinones containing benzothiazolyl and piperidinyl units (Gao, Sun, & Yan, 2013).
  • Development of Photoaffinity Reagents : Chehade and Spielmann (2000) utilized this compound for synthesizing p-Azidotetrafluoroaniline, a new photoaffinity reagent, highlighting its potential in biochemical research (Chehade & Spielmann, 2000).

Enzyme-Catalyzed Resolutions

  • Lipase-Catalyzed Acetylation : Hanson et al. (1994) discussed the resolution of α-(3-Chloropropyl)-4-fluorobenzenemethanol, a related compound, using lipase-catalyzed acetylation, indicating its relevance in chiral synthesis and pharmaceutical applications (Hanson et al., 1994).

Pharmaceutical Research

  • Analgesic Activity in Experimental Animals : Nakamura et al. (1979) studied a similar compound, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, for its analgesic activity, demonstrating the potential for pain relief applications (Nakamura et al., 1979).

Advanced Material Synthesis

  • Magnetic Properties of Complexes : Ribas et al. (1997) synthesized trinuclear oxo-centered manganese complexes, highlighting the importance of this compound in the synthesis of materials with unique magnetic properties (Ribas et al., 1997).

Properties

IUPAC Name

2-[4-(3-chloropyridin-2-yl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O/c19-16-5-3-8-21-18(16)23-10-9-22(15(13-23)7-11-24)12-14-4-1-2-6-17(14)20/h1-6,8,15,24H,7,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFQBMOZJPNLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C2=C(C=CC=N2)Cl)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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